2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine”, there are general methodologies for the synthesis of substituted pyridines . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications
Ligand for Metal Coordination : A study by Jacobs et al. (2013) explored the molecular and supramolecular structures of derivatives including N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, which is structurally similar to the compound . These compounds form hydrogen-bonded dimers and are involved in intermolecular π-π stacking, highlighting their potential as ligands in metal coordination (Jacobs, Chan, & O'Connor, 2013).
Pharmacological Evaluation of Pyridine Analogs : Patel and Patel (2012) characterized new pyridine analogs, including compounds structurally related to 2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine. These compounds exhibited inhibitory activity against various gram-positive and gram-negative bacteria, indicating their potential pharmacological applications (Patel & Patel, 2012).
Electrooptic Film Fabrication : Facchetti et al. (2006) synthesized new dibranched, heterocyclic "push-pull" chromophores, including compounds with pyridine and pyrrolidinyl groups. These compounds were used for covalent self-assembly in thin-film microstructure and nonlinear optical response studies, demonstrating their application in electrooptic film fabrication (Facchetti et al., 2006).
Transfer Hydrogenation Catalysts : Research by Ruff et al. (2016) on N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, similar to the compound , showed that these ligands can be used in air-stable complexes for efficient transfer hydrogenation of various substrates. This highlights their potential as catalysts in organic synthesis (Ruff, Kirby, Chan, & O'Connor, 2016).
Synthesis of Functionalized Pyrrolidines : Durrat et al. (2008) described the synthesis of 3-(chloro- or methanesulfonyloxy)pyrrolidines from 2-(α-hydroxyalkyl)azetidines using methanesulfonyl chloride. This work contributes to the understanding of pyrrolidine chemistry and offers a route to functionalized pyrrolidines (Durrat, Sanchez, Couty, Evano, & Marrot, 2008).
Asymmetric Allylic Alkylations : Uenishi and Hamada (2001) prepared enantiomerically pure pyridine–phosphine ligands, demonstrating their use in asymmetric allylic alkylations. This study shows the potential of such compounds in stereoselective organic synthesis (Uenishi & Hamada, 2001).
Future Directions
While specific future directions for “2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine” are not mentioned, there is ongoing research into the development of organic compounds containing fluorine, which have found applications in the agrochemical, pharmaceutical, and functional materials fields . Additionally, the development of new pyrrolidine compounds with different biological profiles is a current area of interest .
Properties
IUPAC Name |
2-chloro-5-[2-(1-methylsulfonylpyrrolidin-2-yl)ethyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-2-3-11(15)6-4-10-5-7-12(13)14-9-10/h5,7,9,11H,2-4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMYYIMHPZLFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CCC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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